molecular formula C9H4ClF2N B1486583 4-Chloro-5,7-difluoroquinoline CAS No. 874831-46-6

4-Chloro-5,7-difluoroquinoline

Cat. No. B1486583
M. Wt: 199.58 g/mol
InChI Key: ZJTFMBZVSQOTPA-UHFFFAOYSA-N
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Description

4-Chloro-5,7-difluoroquinoline is a chemical compound with the linear formula C9H4ClF2N . It is used as a chemical intermediate .


Synthesis Analysis

Fluorinated quinolines, such as 4-Chloro-5,7-difluoroquinoline, can be synthesized through a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .


Molecular Structure Analysis

The molecular formula of 4-Chloro-5,7-difluoroquinoline is C9H4ClF2N . The average mass is 199.585 Da and the monoisotopic mass is 199.000031 Da .


Chemical Reactions Analysis

The chemistry of fluorinated quinolines involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .

Scientific Research Applications

Interaction with Ammonia

Skolyapova et al. (2017) explored the interaction of polyfluorinated 2-chloroquinolines, including 5,7-difluoro-2-chloroquinolines, with ammonia. This study is significant for understanding the synthesis of halogen-containing aminoquinolines, a process relevant in pharmaceutical chemistry (Skolyapova et al., 2017).

Chloroquine Derivatives

Njaria et al. (2015) reviewed the patents describing chloroquine (CQ) and its derivatives, highlighting the chemical structures, biological evaluation, and potential therapeutic applications. 4-Chloro-5,7-difluoroquinoline, as a related compound, is part of this class that has seen repurposing in managing various diseases beyond its initial antimalarial use (Njaria et al., 2015).

Cytotoxicity Evaluation

Zhang et al. (2007) synthesized 4-aminoquinoline derivatives from 4-chloro-7-substituted-quinolines, including 4-chloro-5,7-difluoroquinoline, and evaluated their cytotoxic effects on human breast tumor cell lines. This research contributes to understanding the potential of 4-chloro-5,7-difluoroquinoline in developing new anticancer agents (Zhang et al., 2007).

Antimalarial and Antiviral Activities

Mizuta et al. (2023) reported on the structural functionalization of 7-chloro-4-aminoquinoline derivatives, including studies on 4-chloro-5,7-difluoroquinoline, for their anti-malarial and anti-viral properties. This research provides insights into the drug discovery process for malaria and virus co-infection treatments (Mizuta et al., 2023).

Antibacterial Properties

Al-Hiari et al. (2007) synthesized new 8-nitrofluoroquinolone derivatives, including compounds related to 4-chloro-5,7-difluoroquinoline, to investigate their antibacterial properties. This study contributes to the development of new antibacterial agents (Al-Hiari et al., 2007).

Antioxidative/Prooxidative Effects

Liu et al. (2002) studied the relationship between the structure of 4-hydroxyquinoline derivatives and their antioxidative or prooxidative effects, including compounds similar to 4-chloro-5,7-difluoroquinoline. This research is valuable for understanding the potential use of these compounds as antioxidant drugs (Liu et al., 2002).

Antimicrobial Studies and Quantum Chemical Calculations

Murugavel et al. (2017) focused on the synthesis and characterization of 4-chloro-8-methoxyquinoline-2(1H)-one, a compound related to 4-chloro-5,7-difluoroquinoline. Their study includes antimicrobial studies and quantum chemical calculations, contributing to the understanding of antimicrobial activity and molecular properties of such compounds (Murugavel et al., 2017).

Computational Studies for COVID-19 Treatment

Vaidya and Vyas (2020) conducted computational studies on chloroquine metabolites, including structures similar to 4-chloro-5,7-difluoroquinoline, as potential candidates for COVID-19 treatment. This research highlights the importance of computational approaches in drug discovery during pandemics (Vaidya & Vyas, 2020).

Synthesis and Cytotoxic Evaluation

Kouznetsov et al. (2016) synthesized new 7-chloro-4-phenoxyquinoline derivatives, akin to 4-chloro-5,7-difluoroquinoline, and evaluated their cytotoxicity against various human cancer cell lines. This research aids in the development of new antitumor drugs (Kouznetsov et al., 2016).

Safety And Hazards

The safety data sheet for 4-Chloro-5,7-difluoroquinoline indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

4-chloro-5,7-difluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF2N/c10-6-1-2-13-8-4-5(11)3-7(12)9(6)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTFMBZVSQOTPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C=C(C2=C1Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656128
Record name 4-Chloro-5,7-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5,7-difluoroquinoline

CAS RN

874831-46-6
Record name 4-Chloro-5,7-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 874831-46-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CRM Asquith, L Temme, T Laitinen, J Pickett… - bioRxiv, 2020 - biorxiv.org
The development of a small library of 4-anilinoquinolines led to the identification of 7-iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine 16 as a potent inhibitor of Protein Kinase Novel 3 …
Number of citations: 2 www.biorxiv.org

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